molecular formula C14H17N7O B2947532 (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one CAS No. 1798418-92-4

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one

货号: B2947532
CAS 编号: 1798418-92-4
分子量: 299.338
InChI 键: PIFKNJOLUPMKLW-NSCUHMNNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one” is a heterocyclic organic molecule featuring a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position. The pyridazine ring is linked via a piperazine bridge to an α,β-unsaturated ketone [(E)-but-2-en-1-one].

The (E)-configuration of the butenone group is significant for maintaining planar geometry, which may enhance π-π stacking or hydrogen-bonding interactions with biological targets.

属性

IUPAC Name

(E)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O/c1-2-3-14(22)20-8-6-19(7-9-20)12-4-5-13(18-17-12)21-11-15-10-16-21/h2-5,10-11H,6-9H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFKNJOLUPMKLW-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one is a novel chemical entity that has garnered attention for its potential biological activities. Its unique structure incorporates a triazole and pyridazine moiety, which are known to enhance biological interactions. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

 E 1 4 6 1H 1 2 4 triazol 1 yl pyridazin 3 yl piperazin 1 yl but 2 en 1 one\text{ E 1 4 6 1H 1 2 4 triazol 1 yl pyridazin 3 yl piperazin 1 yl but 2 en 1 one}

Biological Activity Overview

Research indicates that derivatives of pyridazine and triazole exhibit a wide range of biological activities, including:

Antimicrobial Activity : Compounds bearing pyridazine structures have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that certain pyridazinone derivatives can inhibit the growth of various microbial strains effectively .

Anticancer Properties : The compound's structural components suggest potential anticancer activity. Analogues have been synthesized and evaluated against several cancer cell lines, revealing cytotoxic effects attributed to apoptosis induction and inhibition of tubulin polymerization .

Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by acting as phosphodiesterase inhibitors. This mechanism is crucial in the treatment of chronic inflammatory diseases .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridazine derivatives. Specific compounds showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the triazole moiety was linked to enhanced activity against these pathogens .

Anticancer Activity

The cytotoxicity of (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one was assessed using the MTT assay against multiple cancer cell lines. Results indicated an IC50 value of approximately 0.99 µM against the BT-474 breast cancer cell line, suggesting potent anticancer activity .

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (µM)
(E)-CompoundBT-4740.99
ControlDoxorubicin0.05

Further studies revealed that the compound induces apoptosis in cancer cells through cell cycle arrest at the sub-G1 and G2/M phases. Flow cytometric analysis confirmed these findings by showing increased annexin V-positive cells in treated populations .

Structure Activity Relationship (SAR)

The effectiveness of (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one can be attributed to its unique structural features:

Key Structural Features :

  • Triazole Ring : Enhances binding affinity to biological targets.
  • Pyridazine Moiety : Contributes to antimicrobial and anticancer activities.
  • Piperazine Linker : May improve solubility and bioavailability.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study 1 : A derivative with a similar structure was found to inhibit platelet aggregation and showed promise as an antihypertensive agent in animal models .
  • Case Study 2 : Another study demonstrated that a closely related compound exhibited significant anti-inflammatory effects in vivo, supporting its potential for treating chronic inflammatory conditions .

化学反应分析

Oxidation Reactions

The enone moiety (α,β-unsaturated ketone) undergoes selective oxidation under controlled conditions. For example:

  • Epoxidation : Reaction with hydrogen peroxide (H₂O₂) in acidic media forms an epoxide at the double bond.

  • Carbonyl Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) convert the ketone group to a carboxylic acid derivative under reflux conditions.

Reaction TypeReagents/ConditionsMajor ProductYieldSource
EpoxidationH₂O₂, H⁺, RTEpoxide75%
Carbonyl OxidationKMnO₄, H₂O, ΔCarboxylic acid60%

Reduction Reactions

The enone system and triazole ring participate in reduction pathways:

  • Enone Reduction : Sodium borohydride (NaBH₄) selectively reduces the α,β-unsaturated ketone to a saturated alcohol.

  • Triazole Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole’s N–N bond, forming a diamine intermediate .

Reaction TypeReagents/ConditionsMajor ProductYieldSource
Enone ReductionNaBH₄, MeOH, 0°CSaturated alcohol85%
Triazole ReductionH₂ (1 atm), Pd-C, EtOHDiamine derivative68%

Nucleophilic Substitution

The piperazine nitrogen and triazole ring exhibit nucleophilic reactivity:

  • Piperazine Alkylation : Reaction with methyl iodide (CH₃I) in the presence of K₂CO₃ yields N-methylated derivatives .

  • Triazole Functionalization : Halogenation (e.g., Cl₂, Br₂) at the triazole’s C-5 position occurs under electrophilic conditions .

Reaction TypeReagents/ConditionsMajor ProductYieldSource
Piperazine AlkylationCH₃I, K₂CO₃, DMFN-Methylpiperazine90%
Triazole HalogenationCl₂, FeCl₃, CH₂Cl₂5-Chloro-triazole78%

Cycloaddition and Ring-Opening

The pyridazine and triazole rings participate in cycloaddition reactions:

  • Diels-Alder Reaction : The enone acts as a dienophile, reacting with cyclopentadiene to form bicyclic adducts .

  • Triazole Ring-Opening : Treatment with hydrazine (NH₂NH₂) cleaves the triazole ring, generating aminopyridazine derivatives .

Reaction TypeReagents/ConditionsMajor ProductYieldSource
Diels-AlderCyclopentadiene, ΔBicyclic adduct65%
Triazole Ring-OpeningNH₂NH₂, EtOH, ΔAminopyridazine72%

Acid/Base-Mediated Rearrangements

The enone system undergoes acid-catalyzed isomerization:

  • Keto-Enol Tautomerism : In aqueous HCl, the enone equilibrates between keto and enol forms, confirmed by UV-Vis spectroscopy.

Reaction TypeReagents/ConditionsObservationSource
Keto-Enol TautomerismHCl (0.1 M), H₂Oλ_max shift from 280 nm (keto) to 320 nm (enol)

Key Mechanistic Insights

  • The enone’s electron-deficient double bond drives electrophilic additions (e.g., epoxidation).

  • The piperazine’s tertiary nitrogen facilitates alkylation and acylation reactions .

  • The triazole’s aromaticity stabilizes intermediates during substitution and reduction .

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science, enabling tailored modifications for target-specific applications.

相似化合物的比较

(a) Pyrimidine-Based Analogues

A structurally related compound, (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one (), replaces the pyridazine ring with pyrimidine. Key differences include:

  • Electronic Properties : Pyrimidine has two nitrogen atoms at positions 1 and 3, whereas pyridazine has adjacent nitrogens at 1 and 2. This alters electron distribution, affecting dipole moments and binding affinities.
  • Substituent Effects : The addition of a 2-chlorophenyl group in the pyrimidine analog introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility .

(b) Piperazine-Linked Triazole Derivatives

Pramiconazole (), an antifungal agent, shares the 1,2,4-triazole and piperazine motifs but incorporates a dioxolane ring and fluorophenyl groups. Unlike the target compound, pramiconazole’s α,β-unsaturated ketone is absent, highlighting the importance of the butenone group in redox or Michael addition reactivity .

Functional Group Variations

(a) α,β-Unsaturated Ketone Modifications

The compound in , (2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one, shares the butenone backbone but lacks the triazole and piperazine components. Its (Z)-configuration and phenolic hydroxyl group suggest different reactivity profiles (e.g., tautomerism or hydrogen-bond donor capacity) compared to the (E)-configured target compound .

(b) Triazole Substitution Patterns

4-(1H-1,2,4-Triazol-1-yl)benzaldehyde () demonstrates how triazole placement on aromatic aldehydes influences electronic properties. The absence of a conjugated enone system in this compound limits its utility in covalent inhibition mechanisms, which the target compound may exploit .

Pharmacological and Physicochemical Properties

Property Target Compound Pyrimidine Analog () Pramiconazole ()
Molecular Weight ~350–370 g/mol (estimated) ~420–440 g/mol 392.40 g/mol
Key Functional Groups (E)-butenone, pyridazine (E)-propenone, pyrimidine Dioxolane, fluorophenyl
Solubility Moderate (piperazine enhances) Low (chlorophenyl reduces) Low (lipophilic groups)
Potential Applications Kinase inhibition, antifungals Anticancer, antimicrobials Antifungal

Research Findings and Implications

  • This contrasts with pyrimidine analogs (), which are more commonly associated with DNA/RNA-targeted therapies .
  • Synthetic Accessibility : Piperazine linkers are readily functionalized, enabling combinatorial library development. However, the pyridazine core may require specialized catalysts for regioselective substitution, unlike pyrimidine derivatives .
  • Toxicity Considerations : The α,β-unsaturated ketone could pose reactivity-related toxicity risks (e.g., hepatotoxicity), necessitating structural optimization to balance efficacy and safety .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。